molecular formula C13H12N2OS B13731636 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole CAS No. 349481-27-2

2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole

Cat. No.: B13731636
CAS No.: 349481-27-2
M. Wt: 244.31 g/mol
InChI Key: NEGGINXCNWWZIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole can be achieved through various methods. One common approach involves the reaction of 2-aminobenzothiazole with aldehydes under microwave irradiation . This method is efficient and environmentally friendly, providing rapid access to the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole include other imidazo[2,1-b]thiazole derivatives, such as benzo[d]imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazole carboxamide . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets this compound apart from its similar compounds is its specific hydroxymethyl and p-tolyl substituents. These unique structural features contribute to its distinct biological properties and make it a valuable compound for targeted research and applications .

Properties

CAS No.

349481-27-2

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanol

InChI

InChI=1S/C13H12N2OS/c1-9-2-4-10(5-3-9)12-7-15-6-11(8-16)17-13(15)14-12/h2-7,16H,8H2,1H3

InChI Key

NEGGINXCNWWZIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CO

Origin of Product

United States

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